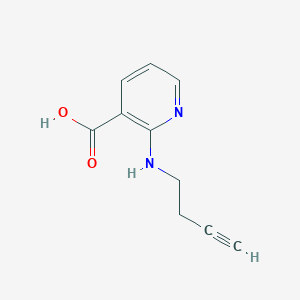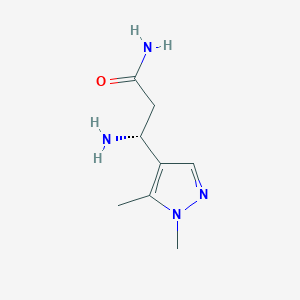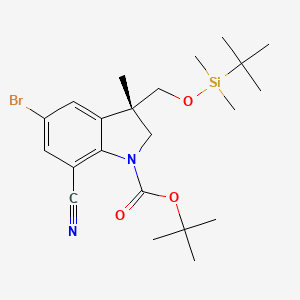![molecular formula C12H21BrO2 B13321383 3-[(2-Bromocyclooctyl)oxy]oxolane](/img/structure/B13321383.png)
3-[(2-Bromocyclooctyl)oxy]oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Bromocyclooctyl)oxy]oxolane is a chemical compound with the molecular formula C12H21BrO2 and a molecular weight of 277.20 g/mol . This compound is characterized by the presence of a bromocyclooctyl group attached to an oxolane ring through an ether linkage. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 3-[(2-Bromocyclooctyl)oxy]oxolane involves several steps. One common method includes the reaction of 2-bromocyclooctanol with oxirane in the presence of a base to form the desired product . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-[(2-Bromocyclooctyl)oxy]oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxolane derivatives.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of cyclooctyl derivatives.
Scientific Research Applications
3-[(2-Bromocyclooctyl)oxy]oxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Bromocyclooctyl)oxy]oxolane involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The oxolane ring provides stability and can undergo ring-opening reactions under certain conditions, leading to the formation of reactive intermediates .
Comparison with Similar Compounds
3-[(2-Bromocyclooctyl)oxy]oxolane can be compared with other similar compounds such as:
3-[(2-Chlorocyclooctyl)oxy]oxolane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-[(2-Iodocyclooctyl)oxy]oxolane: Contains an iodine atom, which can influence its chemical behavior and applications.
3-[(2-Fluorocyclooctyl)oxy]oxolane:
Properties
Molecular Formula |
C12H21BrO2 |
|---|---|
Molecular Weight |
277.20 g/mol |
IUPAC Name |
3-(2-bromocyclooctyl)oxyoxolane |
InChI |
InChI=1S/C12H21BrO2/c13-11-5-3-1-2-4-6-12(11)15-10-7-8-14-9-10/h10-12H,1-9H2 |
InChI Key |
QXGLKRZKDGXKJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(C(CC1)OC2CCOC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


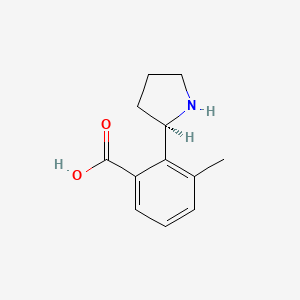
![1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-2-carboxylic acid](/img/structure/B13321308.png)
![4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13321311.png)
![2-[(1-Propylpiperidin-4-yl)amino]butan-1-ol](/img/structure/B13321315.png)
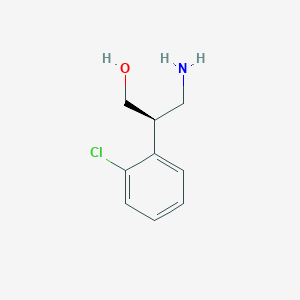
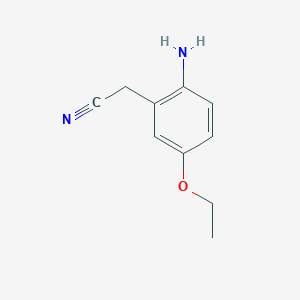
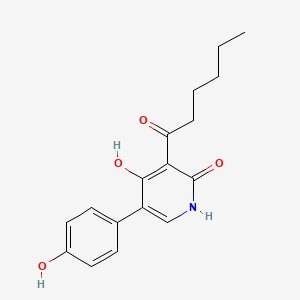
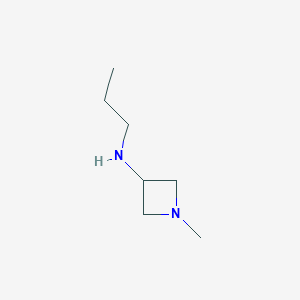
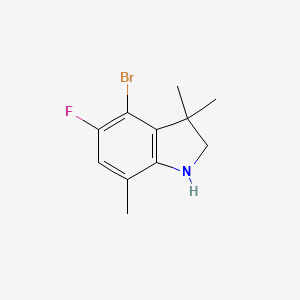
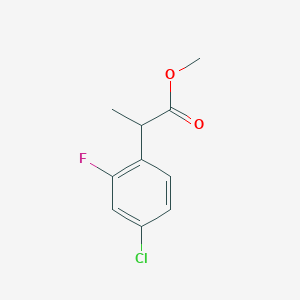
![3-Bromo-5-methyl-7-propyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13321347.png)
